molecular formula C22H21ClN4O3 B12186663 N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide

N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide

Cat. No.: B12186663
M. Wt: 424.9 g/mol
InChI Key: JVUYADJWEXGJDQ-UHFFFAOYSA-N
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Description

N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide is a complex organic compound that features an indole ring system. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals

Properties

Molecular Formula

C22H21ClN4O3

Molecular Weight

424.9 g/mol

IUPAC Name

N-[2-[[1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-4-carboxamide

InChI

InChI=1S/C22H21ClN4O3/c23-15-4-6-16(7-5-15)27-13-14(12-20(27)28)21(29)25-10-11-26-22(30)18-2-1-3-19-17(18)8-9-24-19/h1-9,14,24H,10-13H2,(H,25,29)(H,26,30)

InChI Key

JVUYADJWEXGJDQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NCCNC(=O)C3=C4C=CNC4=CC=C3

Origin of Product

United States

Chemical Reactions Analysis

N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide undergoes several types of chemical reactions:

Scientific Research Applications

N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide can be compared with other indole derivatives:

    Indole-3-acetic acid: A plant hormone with significant biological activity.

    Tryptophan: An essential amino acid with an indole ring, important for protein synthesis.

    Lysergic acid diethylamide (LSD): A potent hallucinogen with an indole structure.

These compounds share the indole ring system but differ in their functional groups and biological activities, highlighting the uniqueness of this compound .

Biological Activity

N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide is a complex organic compound with potential therapeutic applications. This article synthesizes existing research on its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.

Chemical Structure

The compound features a unique structure that incorporates an indole moiety, a pyrrolidinone ring, and a chlorophenyl group. Its molecular formula is C20H19ClN2O4, and it exhibits various functional groups that contribute to its biological activities.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory processes and cellular signaling pathways. The presence of the chlorophenyl group enhances its lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant inhibition of 5-lipoxygenase (5-LO), an enzyme crucial in leukotriene biosynthesis. Inhibitors of 5-LO are considered promising for treating inflammatory diseases due to their role in mediating inflammation and allergic responses .

2. Antibacterial Activity

The compound has shown moderate antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis. In studies evaluating similar derivatives, compounds demonstrated IC50 values indicating strong inhibitory effects against these pathogens, suggesting potential for development as antibacterial agents .

3. Enzyme Inhibition

This compound has been evaluated for its inhibitory action on acetylcholinesterase (AChE) and urease. These activities are critical for pharmacological applications in treating Alzheimer's disease and other neurological disorders. The compound exhibited strong AChE inhibition with IC50 values comparable to established inhibitors .

Case Studies

StudyFindings
In vitro evaluation of anti-inflammatory propertiesThe compound inhibited 5-LO with an IC50 value of approximately 300 nM, demonstrating its potential as an anti-inflammatory agent .
Antibacterial screeningModerate to strong activity was observed against Salmonella typhi, with IC50 values around 2.14 µM for some derivatives .
Enzyme inhibition studiesStrong inhibition of AChE was reported, with several derivatives showing IC50 values significantly lower than standard reference compounds .

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